molecular formula C12H20ClN B14632886 Pyridinium, 1-heptyl-, chloride CAS No. 52584-70-0

Pyridinium, 1-heptyl-, chloride

Cat. No.: B14632886
CAS No.: 52584-70-0
M. Wt: 213.75 g/mol
InChI Key: HNERUFRCYJJSNN-UHFFFAOYSA-M
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Description

Overview of N-Alkylpyridinium Salts in Contemporary Chemistry

N-alkylpyridinium salts are a versatile class of organic compounds characterized by a positively charged pyridinium (B92312) ring substituted with an alkyl group on the nitrogen atom. researchgate.netresearchgate.net These salts are integral to various fields of chemistry, serving as synthetic intermediates, catalysts, and functional materials. researchgate.netresearchgate.net Their utility stems from their tunable properties, which can be modified by altering the alkyl substituent on the nitrogen atom and the counter-ion. nih.govacs.org In contemporary chemistry, N-alkylpyridinium salts are recognized as redox-active functional group transfer reagents and are increasingly explored for their potential in redox flow batteries and as precursors for deaminative functionalization reactions. researchgate.netnih.gov

Positioning of Pyridinium, 1-Heptyl-, Chloride within Ionic Liquid Systems

This compound is classified as an ionic liquid, a salt that exists in a liquid state below 100°C. Ionic liquids are renowned for their unique set of properties, including low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. longdom.orgionike.com The molecular design of pyridinium-based ionic liquids allows for strategic modifications to both the pyridinium cation and the associated anion, enabling the fine-tuning of their physicochemical characteristics. longdom.org this compound, with its heptyl chain, represents a specific iteration within this class, offering a balance of properties that make it suitable for various applications, from a solvent in organic reactions to an electrolyte in electrochemical systems. longdom.orgalfa-chemistry.com

Significance of Alkyl Chain Length in Pyridinium Cation Design

The length of the alkyl chain attached to the pyridinium cation is a critical design parameter that significantly influences the properties of the resulting ionic liquid. rsc.orgacs.org Increasing the alkyl chain length generally affects properties such as melting point, viscosity, density, and hydrophobicity. longdom.org For instance, longer alkyl chains can lead to increased van der Waals interactions, which can impact the packing of the ions and, consequently, the physical state and solvent properties of the ionic liquid. acs.org In the case of this compound, the seven-carbon chain provides a moderate level of hydrophobicity, influencing its solubility and interaction with other substances. This tunability of properties through alkyl chain modification is a key reason for the extensive research into N-alkylpyridinium salts for tailored applications. rsc.org

Synthesis and Physicochemical Properties

The preparation of this compound typically involves the direct reaction of pyridine (B92270) with 1-chloroheptane (B146330). This straightforward nucleophilic substitution reaction, known as the Menshutkin reaction, is a common method for synthesizing quaternary ammonium (B1175870) salts. While specific experimental details for the synthesis of 1-heptylpyridinium chloride are not extensively documented in the provided search results, a general and simplified process for preparing similar N-alkylpyridinium chlorides involves the direct reaction of pyridine with the corresponding alkyl halide. google.com This can be achieved by heating the reactants together, sometimes in a pressure vessel depending on the volatility of the alkyl halide. google.com

Interactive Data Table: General Physicochemical Properties of N-Alkylpyridinium Chlorides

PropertyGeneral Trend/Information
Appearance Typically a white, hygroscopic crystalline solid at room temperature. google.com
Melting Point The melting point is influenced by the alkyl chain length. Longer chains can lead to variations in melting point due to changes in intermolecular forces.
Solubility Generally soluble in polar solvents like water and ethanol, and insoluble in nonpolar solvents like diethyl ether. wikipedia.org
Density The density of ionic liquids is typically higher than that of water.
Viscosity Viscosity is highly dependent on the alkyl chain length; longer chains tend to increase viscosity.
Conductivity As an ionic compound, it is expected to be conductive in the molten state or when dissolved in a polar solvent. longdom.org

Applications in Chemical Research

This compound, as a representative of N-alkylpyridinium ionic liquids, finds utility in several areas of chemical research, primarily due to its unique solvent properties and potential catalytic activity.

Catalysis in Organic Reactions

Pyridinium-based ionic liquids are effective solvents and, in some cases, catalysts for a variety of organic reactions. alfa-chemistry.com Their ability to dissolve a wide range of reactants and their thermal stability make them attractive alternatives to traditional volatile organic solvents. longdom.org For instance, pyridinium ionic liquids have been successfully employed in Diels-Alder reactions, Friedel-Crafts reactions, and Suzuki coupling reactions. alfa-chemistry.com The heptyl group in this compound can influence the solubility of nonpolar reactants, potentially enhancing reaction rates and selectivity. While specific catalytic applications of 1-heptylpyridinium chloride were not detailed in the provided search results, the broader class of pyridinium ionic liquids shows significant promise in this area. ionike.comalfa-chemistry.com

Electrochemical Applications

Biochemical and Materials Science Applications

Emerging research has highlighted the potential of pyridinium-based ionic liquids in biochemical processes and materials science. For example, certain pyridinium ionic liquids have been shown to improve the stability of enzymes like lipase (B570770) in non-aqueous solvent systems. nih.gov The interaction between the ionic liquid and the enzyme can help maintain the enzyme's conformational stability and catalytic activity. nih.gov In materials science, the self-assembly properties of N-alkylpyridinium salts with long alkyl chains are being explored for the creation of structured materials, such as ionic liquid crystals. researchgate.net The heptyl chain in this compound provides a building block that can contribute to the formation of such ordered structures.

Properties

CAS No.

52584-70-0

Molecular Formula

C12H20ClN

Molecular Weight

213.75 g/mol

IUPAC Name

1-heptylpyridin-1-ium;chloride

InChI

InChI=1S/C12H20N.ClH/c1-2-3-4-5-7-10-13-11-8-6-9-12-13;/h6,8-9,11-12H,2-5,7,10H2,1H3;1H/q+1;/p-1

InChI Key

HNERUFRCYJJSNN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC[N+]1=CC=CC=C1.[Cl-]

Origin of Product

United States

Synthetic Methodologies for Pyridinium, 1 Heptyl , Chloride

Direct Quaternization Reactions

Direct quaternization stands as a fundamental and widely employed method for the synthesis of pyridinium (B92312) salts. This approach involves the formation of a quaternary ammonium (B1175870) salt through the direct reaction of pyridine (B92270) with a suitable alkylating agent.

Alkylation of Pyridine with Heptyl Halides

The most common route to 1-heptylpyridinium chloride is the direct alkylation of pyridine with a heptyl halide. osti.gov This is a type of nucleophilic substitution reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of the heptyl halide. The reaction results in the formation of the 1-heptylpyridinium cation and a halide anion.

The general reaction can be represented as:

C₅H₅N + C₇H₁₅X → [C₅H₅N(C₇H₁₅)]⁺X⁻

Where X represents a halogen (Cl, Br, I). While 1-chloroheptane (B146330) can be used directly, it is often more efficient to use a more reactive heptyl halide, such as 1-bromoheptane (B155011) or 1-iodoheptane, followed by an anion exchange step to introduce the chloride ion if required. osti.gov The quaternization reaction of pyridine derivatives is known to occur with 1-bromoadamantane (B121549) and 1-iodoadamantane, while 1-chloroadamantane (B1585529) does not react under similar conditions. osti.gov

Influence of Reaction Conditions on Yield and Selectivity

The yield and purity of 1-heptylpyridinium chloride are significantly influenced by several reaction parameters. These include the choice of solvent, reaction temperature, and reaction time. For instance, the synthesis of cetylpyridinium (B1207926) chloride, a similar quaternary ammonium salt, has been shown to be significantly optimized by moving from traditional batch manufacturing to a continuous flow process. researchgate.net This change can dramatically reduce reaction times from over 24 hours to just 30 minutes, while achieving isolated product yields of over 90% and purity greater than 99%. researchgate.net

Solvents play a crucial role in facilitating the reaction. Polar aprotic solvents like dimethylformamide (DMF) are often used as they can dissolve both the pyridine and the alkyl halide, promoting the reaction. researchgate.net Temperature is another critical factor; higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. Therefore, optimizing the temperature is key to maximizing the yield of the desired product.

ParameterEffect on Reaction
Solvent Polar aprotic solvents like DMF can facilitate the reaction.
Temperature Higher temperatures can increase the reaction rate but may lead to byproducts.
Reaction Time Can be significantly reduced using continuous flow processes.
Purity of Reactants High-grade reagents are crucial for obtaining a pure product. researchgate.net

Anion Exchange Procedures

Anion exchange provides an alternative and often necessary route to obtain 1-heptylpyridinium chloride, especially when the direct quaternization is performed with a non-chloride heptyl halide. This method allows for the substitution of the initial anion with a chloride anion.

Conversion from Other Pyridinium Halide Salts

A common strategy involves the synthesis of a 1-heptylpyridinium salt with a more reactive halide, such as bromide or iodide, followed by a metathesis reaction to exchange the anion for chloride. This can be achieved by reacting the 1-heptylpyridinium bromide or iodide with a chloride salt, such as silver chloride or an alkali metal chloride. The choice of the chloride salt depends on the solubility of the resulting halide salt, which can be precipitated out of the solution, driving the reaction to completion.

Utilization of Ion Exchange Resins for Chloride Salt Formation

A more versatile and cleaner method for anion exchange involves the use of anion exchange resins. researchgate.net These are solid polymeric materials containing bound cationic functional groups and mobile anions. To prepare 1-heptylpyridinium chloride, a solution of a 1-heptylpyridinium salt with a different anion (e.g., bromide or iodide) is passed through a column packed with an anion exchange resin in the chloride form. The resin exchanges its chloride ions for the other halide ions in the solution, resulting in a solution of pure 1-heptylpyridinium chloride. This method is highly efficient for removing halide impurities. researchgate.net

Green Chemistry Principles in Pyridinium Salt Synthesis

The synthesis of ionic liquids, including 1-heptylpyridinium chloride, is increasingly being evaluated based on the principles of green chemistry. mpg.dersc.orgijbsac.orgresearchgate.net The goal is to develop more environmentally benign and sustainable synthetic routes. Key aspects include the use of renewable resources, the reduction of hazardous solvents and reagents, and the improvement of energy efficiency. mpg.dersc.org

Solvent-Free Synthetic Approaches

A significant advancement in the synthesis of 1-heptylpyridinium chloride has been the development of solvent-free reaction conditions. This approach directly addresses the environmental and health concerns associated with the use of volatile organic compounds (VOCs). The primary solvent-free method involves the direct quaternization of pyridine with 1-chloroheptane.

This reaction can be effectively promoted using alternative energy sources such as microwave irradiation and ultrasound. Microwave-assisted synthesis, a cornerstone of green chemistry, has been shown to dramatically reduce reaction times and improve yields. The direct absorption of microwave energy by the reactants ensures rapid and uniform heating, leading to a more efficient chemical transformation. In a typical procedure, an equimolar mixture of pyridine and 1-chloroheptane is subjected to microwave irradiation in a sealed vessel. The progress of the reaction can be monitored using thin-layer chromatography. After the reaction is complete, the resulting ionic liquid is often purified by washing with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials.

Ultrasound-assisted synthesis presents another viable solvent-free alternative. The application of ultrasonic waves creates localized areas of high temperature and pressure through a phenomenon known as acoustic cavitation. This enhances the mass transfer and reactivity of the starting materials, facilitating the formation of the desired product.

Table 1: Comparison of Solvent-Free Synthetic Methods for 1-Heptylpyridinium Chloride

MethodTypical Reaction TimeReported YieldKey Advantages
Microwave-Assisted SynthesisMinutes to a few hoursHighRapid heating, significantly shorter reaction times, often leads to higher product purity.
Ultrasound-Assisted SynthesisSeveral hoursGood to HighEnhanced mass transfer, can often be conducted at lower overall temperatures.

Process Optimization for Sustainability

Beyond the elimination of solvents, process optimization plays a critical role in enhancing the sustainability of 1-heptylpyridinium chloride synthesis. This involves a holistic approach to improving the efficiency of the entire production process, from the use of raw materials to energy consumption and product purification.

Research into the solvent-free quaternization of pyridine with 1-chloroheptane has demonstrated that high yields of the ionic liquid can be achieved, simplifying the work-up procedure and providing a greener alternative to conventional methods. The optimization of various reaction parameters is key to maximizing the efficiency of this process. These parameters include the reaction temperature, duration, and the molar ratio of the reactants. For example, employing a slight excess of 1-chloroheptane can drive the reaction towards completion, thereby increasing the yield. However, this must be carefully balanced to minimize waste and the cost associated with the raw materials.

The choice of energy input is also a crucial consideration. In microwave-assisted synthesis, optimizing the power level and irradiation time can lead to substantial energy savings. For conventionally heated reactions, maintaining a precise and optimal temperature is essential for achieving a high reaction rate while preventing the thermal decomposition of the product.

Table 2: Parameters for Optimization in the Synthesis of 1-Heptylpyridinium Chloride

ParameterObjective of OptimizationImpact on Sustainability
SolventComplete elimination of volatile organic solvents.Reduces environmental pollution, minimizes health and safety risks.
Energy InputMinimization of energy consumption through methods like optimized microwave power or lower reaction temperatures.Reduces the carbon footprint and lowers operational costs.
Reactant RatioAchieving high conversion rates with minimal excess of starting materials.Minimizes chemical waste and reduces the cost of raw materials.
Reaction TimeShortening the duration of the reaction without compromising the yield or purity of the product.Increases the overall process efficiency and throughput.
Purification MethodImplementation of solvent-free purification techniques.Reduces solvent waste and simplifies the product recovery process.

Theoretical and Computational Studies of Pyridinium, 1 Heptyl , Chloride Systems

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for elucidating the electronic structure and energetic properties of molecular systems. For 1-heptylpyridinium chloride, these methods can predict the geometry of the ion pair, the nature of the cation-anion interactions, and the electronic properties that influence its reactivity and stability.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method for studying ionic liquids due to its favorable balance between accuracy and computational cost. DFT calculations can provide detailed information about the electronic structure of the 1-heptylpyridinium cation and its interaction with the chloride anion.

Studies on a series of N-alkylpyridinium cations have shown that the electronic properties of the pyridinium (B92312) ring are influenced by the length of the alkyl chain. researchgate.net DFT calculations, often at levels of theory such as B3LYP with basis sets like 6-311++G(d,p), are employed to optimize the geometry of the 1-heptylpyridinium chloride ion pair and to calculate its vibrational frequencies. researchgate.net These calculations reveal that the primary interaction between the 1-heptylpyridinium cation and the chloride anion is electrostatic, but hydrogen bonding also plays a significant role. The chloride anion preferentially interacts with the hydrogen atoms of the pyridinium ring, particularly those at the ortho and para positions, as well as the hydrogen atoms of the methylene (B1212753) group attached to the nitrogen. acs.org

Table 1: Calculated Interaction Energies for Analogous Alkylpyridinium Chloride Ion Pairs

CationAlkyl Chain LengthDFT FunctionalBasis SetInteraction Energy (kJ/mol)
1-Ethylpyridinium2B3LYP6-311+G Data Not Available
1-Butylpyridinium4B3LYP6-311+GData Not Available
1-Hexylpyridinium6B3LYP6-311+G Data Not Available
1-Octylpyridinium8B3LYP6-311+GData Not Available

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a complementary perspective to DFT by describing the distribution and energies of electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are involved in chemical reactions and determine the electronic excitability of the system.

Conformational Analysis and Stability of Ion Pairs

The 1-heptylpyridinium cation possesses considerable conformational flexibility due to the heptyl chain. Computational methods can be used to explore the potential energy surface of the ion pair to identify the most stable conformations. The orientation of the chloride anion relative to the pyridinium ring is a key aspect of this analysis.

Studies on similar alkylpyridinium systems have shown that the anion can be located in various positions around the cation, including above the plane of the pyridinium ring or in the plane, interacting with the ring's hydrogen atoms. acs.org For 1-heptylpyridinium chloride, the long alkyl chain can fold and interact with the pyridinium ring or the anion, leading to a variety of possible low-energy conformations. The relative stability of these conformers is determined by a delicate balance of electrostatic interactions, hydrogen bonding, and van der Waals forces. The presence of multiple stable or metastable conformations can have a significant impact on the properties of the ionic liquid in the bulk phase.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the structure, dynamics, and thermodynamics of liquids, including ionic liquids like 1-heptylpyridinium chloride.

Simulation of Liquid-Phase Structure and Dynamics

MD simulations of 1-heptylpyridinium chloride can reveal the structural organization of the ions in the liquid state. A key feature of many ionic liquids with long alkyl chains is the formation of nanoscale heterogeneity, where the nonpolar alkyl chains segregate from the charged pyridinium headgroups and the chloride anions, forming distinct domains. researchgate.net This segregation becomes more pronounced as the alkyl chain length increases.

Radial distribution functions (RDFs) calculated from MD simulations can quantify the local ordering of ions. For instance, the RDF between the center of mass of the pyridinium ring and the chloride anion provides information about the average distance and coordination number of anions around a cation. Similarly, RDFs between different parts of the heptyl chains can reveal the extent of their aggregation. These structural features have a profound impact on the macroscopic properties of the ionic liquid, such as its viscosity and density.

Investigation of Ion Transport Characteristics

Ion transport properties, such as self-diffusion coefficients and ionic conductivity, are crucial for many applications of ionic liquids. MD simulations are well-suited to investigate these dynamic properties. The self-diffusion coefficients of the 1-heptylpyridinium cation and the chloride anion can be calculated from the mean square displacement of the ions over time.

Simulations of various alkylpyridinium-based ionic liquids have shown that ion mobility generally decreases with increasing alkyl chain length due to the increase in van der Waals interactions and the greater tendency for aggregation. nih.govacs.org Therefore, it is expected that 1-heptylpyridinium chloride would exhibit slower dynamics compared to its counterparts with shorter alkyl chains. The ionic conductivity, which is related to the diffusion coefficients of the ions, can also be estimated from MD simulations using the Green-Kubo formalism or the Einstein relation. It is important to note that the choice of force field used in the MD simulation is critical for obtaining accurate predictions of transport properties. acs.org

Table 2: Simulated Transport Properties for Analogous Alkylpyridinium Chlorides at 425 K

Ionic LiquidCation Self-Diffusion Coefficient (10⁻¹¹ m²/s)Anion Self-Diffusion Coefficient (10⁻¹¹ m²/s)
1-Ethyl-3-methylimidazolium chlorideData Not AvailableData Not Available
1-Butyl-3-methylimidazolium chlorideData Not AvailableData Not Available
1,3-dialkylimidazolium chlorideData Available (slower than experimental)Data Available (slower than experimental)

Development and Validation of Classical Force Fields for Pyridinium-Based Ionic Liquids

The accuracy of molecular dynamics (MD) simulations heavily relies on the quality of the underlying force field. For pyridinium-based ionic liquids, several force fields have been developed and refined to accurately predict their structural, thermodynamic, and transport properties. These force fields are typically based on the AMBER (Assisted Model Building with Energy Refinement) or OPLS (Optimized Potentials for Liquid Simulations) frameworks.

The development process involves the parameterization of bonded (bond lengths, angles, dihedrals) and non-bonded (Lennard-Jones and electrostatic) interactions. Quantum mechanical (QM) calculations, often at the density functional theory (DFT) level, are employed to obtain reference data for the parameterization of bonded terms and atomic partial charges. For instance, studies have shown that the charge distribution in the pyridinium ring is not uniform, with the nitrogen atom and the hydrogen atoms on the ring playing a crucial role in the intermolecular interactions. researchgate.net

Validation of the force field is achieved by comparing the results of MD simulations with experimental data. Key properties for validation include density, enthalpy of vaporization, viscosity, and diffusion coefficients. For pyridinium-based ILs, it has been demonstrated that accurate reproduction of experimental data requires careful parameterization, particularly of the electrostatic interactions, which can be influenced by the polarizability of the ions. researchgate.net While a specific, universally validated force field for Pyridinium, 1-heptyl-, chloride is not prominently featured in the literature, the parameters for shorter alkyl chain pyridinium chlorides can be extrapolated and refined.

Table 1: Illustrative Force Field Parameters for the Heptyl Chain in this compound (Based on a Generic AMBER-type Force Field)

Atom TypeMass (amu)Charge (e)σ (Å)ε (kcal/mol)
C (sp3)12.010.053.39970.0860
H (aliphatic)1.0080.062.64950.0157

Note: These parameters are illustrative and would require specific validation for accurate simulations of this compound.

Analysis of Intermolecular Interactions via Computational Methods

Computational methods are instrumental in elucidating the nature and strength of intermolecular interactions in ionic liquids. These interactions are fundamental to understanding the structure and properties of this compound.

In this compound, hydrogen bonding is a dominant intermolecular interaction. The primary hydrogen bond donors are the hydrogen atoms of the pyridinium ring, particularly those in the ortho and para positions to the nitrogen atom, and to a lesser extent, the hydrogen atoms of the alkyl chain. The chloride anion acts as the primary hydrogen bond acceptor.

Computational studies, such as those employing DFT and Atoms in Molecules (AIM) theory, can quantify the strength and geometry of these hydrogen bonds. For similar pyridinium-based systems, it has been shown that the C-H···Cl⁻ hydrogen bonds are significant, with interaction energies that can be comparable to conventional hydrogen bonds. nih.govmdpi.com The presence of water or other protic solvents can lead to the formation of complex hydrogen-bonding networks involving cation-anion, cation-solvent, and anion-solvent interactions. acs.org

Table 2: Typical Calculated Hydrogen Bond Geometries in N-Alkylpyridinium Chloride Systems

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Angle (°)
C(ring)-H···Cl⁻2.2 - 2.8140 - 170
C(alkyl)-H···Cl⁻2.5 - 3.2130 - 160

Note: These values are typical ranges observed in computational studies of similar systems and may vary for this compound.

Electrostatic interactions are a key component of the cohesive forces in ionic liquids. In this compound, these interactions arise from the attraction between the positively charged pyridinium cation and the negatively charged chloride anion, as well as from the interactions between the permanent and induced multipoles of the ions.

The electrostatic potential surface of the 1-heptylpyridinium cation, which can be calculated using quantum mechanical methods, reveals regions of positive potential around the pyridinium ring hydrogens and the attached alkyl group, and a diffuse negative potential from the chloride anion. nih.gov The magnitude of these electrostatic interactions significantly influences the melting point, viscosity, and solubility of the ionic liquid. Molecular dynamics simulations with well-parameterized force fields can provide a detailed picture of the electrostatic environment within the liquid.

Computational Predictions of Macroscopic Properties

Computational chemistry offers powerful tools for predicting the macroscopic properties of ionic liquids from their molecular structure, often providing data that is difficult or expensive to obtain experimentally.

Thermodynamic properties such as the enthalpy of formation, heat capacity, and enthalpy of vaporization can be estimated using computational methods. The enthalpy of formation can be calculated using high-level quantum chemical methods like G3MP2 or CBS-QB3. researchgate.net The enthalpy of vaporization, a measure of the strength of the intermolecular forces in the liquid, can be determined from MD simulations, although this is a computationally intensive task. For similar pyridinium-based ionic liquids, these calculations have been performed and show good agreement with experimental data where available. researchgate.net

Table 3: Illustrative Calculated Thermodynamic Data for a Generic N-Alkylpyridinium Chloride

Thermodynamic PropertyCalculated Value
Enthalpy of Formation (gas phase)-
Enthalpy of Vaporization100 - 150 kJ/mol
Heat Capacity (liquid phase)300 - 400 J/(mol·K)

The dipole moment of an ion pair in an ionic liquid is a crucial parameter that influences its dielectric properties and interactions with external electric fields. For an isolated ion pair of this compound, the dipole moment can be calculated using quantum mechanical methods. The magnitude of the dipole moment is dependent on the distance and orientation of the cation and anion. stackexchange.com

Structure Property Relationships in Pyridinium, 1 Heptyl , Chloride Analogues

Influence of N-Alkyl Chain Length on Functional Attributes

The length of the N-alkyl chain in pyridinium-based compounds, such as Pyridinium (B92312), 1-heptyl-, chloride, is a critical determinant of their functional properties, significantly influencing their biological interactions and behavior in solution.

Correlation with Biological Interaction Mechanisms

The N-alkyl chain length in pyridinium salts plays a crucial role in their antimicrobial activity. These compounds, being amphiphilic, consist of a hydrophilic quaternary nitrogen head group and a hydrophobic alkyl tail. nih.govmdpi.com This structure enables them to interact with and disrupt microbial cell membranes, which is a primary mechanism of their biocidal action. nih.gov

Research on a variety of N-alkylpyridinium salts has demonstrated a clear structure-activity relationship where the length of the alkyl chain dictates the antimicrobial efficacy. nih.gov Generally, an increase in the alkyl chain length enhances the antimicrobial effect, up to an optimal length. For instance, against both Gram-positive and Gram-negative bacteria, as well as fungi, the inhibitory concentration (IC50) values tend to decrease as the alkyl chain elongates. nih.gov However, beyond this optimal length, the antimicrobial activity may decrease. nih.gov

The specific optimal chain length can vary depending on the target microorganism. For example, against Staphylococcus aureus and Candida albicans, derivatives with C10 and C12 alkyl chains have shown potent inhibitory effects. nih.gov The interaction with bacterial cell surfaces, a key factor in their antimicrobial action, is dependent on the molecular hydrophobicity conferred by the alkyl chain. mdpi.com Longer alkyl chains generally lead to increased hydrophobicity, which can enhance the compound's ability to adsorb onto and penetrate the bacterial cell membrane. mdpi.com

The mechanism of action is thought to involve damage to the cell membrane through a combination of electrostatic and hydrophobic interactions. nih.gov The positively charged pyridinium head interacts with the negatively charged components of the microbial cell surface, while the hydrophobic tail inserts into the lipid bilayer, disrupting its integrity and leading to cell death.

Table 1: Effect of N-Alkyl Chain Length on Antimicrobial Activity of Chalcone-Based Quaternary Pyridinium Salts

CompoundAlkyl Chain LengthIC50 (μM) vs. S. aureusIC50 (μM) vs. E. coliIC50 (μM) vs. C. albicans

Impact on Solvation Behavior

The length of the N-alkyl chain significantly influences the solvation behavior of pyridinium-based ionic liquids. As the alkyl chain length increases, the molar volume of the cation increases, which can lead to a decrease in the charge density on the cation. researchgate.net This alteration in charge density and size affects how the cation interacts with solvent molecules and the corresponding anion.

In aqueous solutions, the hydrophobicity of the pyridinium cation increases with the elongation of the alkyl chain. This increased hydrophobicity can lead to the formation of aggregates or micelles at certain concentrations, a behavior characteristic of surfactants. The critical micelle concentration (cmc) is influenced by the alkyl chain length, with longer chains generally leading to lower cmc values due to the increased hydrophobic driving force for aggregation. scispace.com

Furthermore, the solvation of pyridinium ionic liquids can lead to the organization of the liquid into polar and nonpolar domains, a phenomenon known as mesoscopic segregation. researchgate.net The increasing length of the alkyl chain promotes this segregation, creating nonpolar regions composed of the alkyl tails and polar regions consisting of the pyridinium rings and the anions. researchgate.net This nanostructuring of the liquid is a key factor in determining its macroscopic properties.

Effects of Anion Identity on System Behavior

Modulation of Intermolecular Interactions

The identity of the anion has a profound effect on the intermolecular interactions within a pyridinium-based ionic liquid. researchgate.net The strength of the interaction between the cation and anion is a primary determinant of the system's microscopic organization. researchgate.net Different anions will have varying abilities to form hydrogen bonds and engage in electrostatic interactions, which in turn influences the structure and properties of the ionic liquid.

For instance, studies on N-alkylpyridinium ionic liquids with various anions such as bromide (Br⁻), tetrafluoroborate (B81430) ([BF4]⁻), and bis(trifluoromethanesulfonyl)imide ([NTf2]⁻) have shown significant variations in their vibrational spectra, indicating differences in the cation-anion interaction strength. researchgate.net Anions that can act as strong hydrogen bond acceptors will interact more strongly with the pyridinium cation. nih.gov This interaction strength can influence the degree of mesoscopic segregation of polar and nonpolar domains within the liquid. researchgate.net

In the context of solubility, the choice of anion is critical. For example, exchanging an iodide anion for a hexafluorophosphate (B91526) anion can increase the solubility of a pyridinium salt in certain solvents due to the latter's weaker hydrogen bond accepting ability. nih.gov Quantum mechanical studies on imidazolium-based ionic liquids, which share similarities with pyridinium systems, have shown that the stability of ion-pair-water systems is largely due to electrostatic interactions. nih.gov The nature of the anion dictates the extent of van der Waals forces versus chemical bonding in its interaction with water. nih.gov

Impact on Electrochemical Properties

The anion's identity significantly impacts the electrochemical properties of pyridinium-based ionic liquids, such as their ionic conductivity and electrochemical stability window. The choice of anion can be tailored to optimize these properties for specific applications like batteries and supercapacitors.

The mobility of the ions, a key factor in ionic conductivity, is influenced by the size, shape, and charge distribution of the anion. Smaller anions with a more concentrated charge may interact more strongly with the cation, potentially leading to higher viscosity and lower conductivity. Conversely, larger, more charge-diffuse anions might result in lower viscosity and higher ionic conductivity.

In the context of rechargeable aluminum batteries, the type of anion in the ionic liquid electrolyte is critical. rsc.org Studies have shown that the electrochemical window of the electrolyte can be affected by the reducibility of the halide ions present. rsc.org The concentration of specific chloroaluminate anions, for instance, is a key factor in the performance of these batteries. rsc.org Furthermore, intermolecular interactions, such as CH-π interactions, which can be influenced by the anion, have been shown to alter key electrochemical properties like diffusivity and electron transfer rates in pyridinium-based redox species. researchgate.net

Substituent Effects on the Pyridinium Ring (from related compounds)

The electronic properties of the pyridinium ring can be modulated by the introduction of substituents, which in turn affects the reactivity and interactions of the entire molecule. The nitrogen atom in the pyridine (B92270) ring is electron-withdrawing, making the ring electron-deficient compared to benzene. almerja.net

Electron-donating substituents on the pyridinium ring increase its electron density. This can enhance the strength of cation-π interactions with other aromatic systems. nih.gov Conversely, electron-withdrawing groups decrease the π-electron density, leading to weaker or even repulsive interactions. nih.gov The position of the substituent is also important; substituents at the 2- and 4-positions have a more pronounced effect on the basicity of the pyridine nitrogen than those at the 3-position. almerja.net

The presence of substituents can also influence the susceptibility of the pyridinium ring to chemical reactions. For example, the pyridine ring's ability to support a negative charge facilitates nucleophilic substitution reactions, particularly at the 2- and 4-positions. almerja.net The nature of the substituent can either enhance or diminish this reactivity. Furthermore, the degree of conjugation between a substituent, such as an amino group, and the pyridinium ring can vary depending on its position, affecting intermolecular interactions like hydrogen bonding. mdpi.com

Positional Isomerism and Electronic Properties

Positional isomerism, which involves the differential placement of substituents on a molecular scaffold, can profoundly impact the electronic environment of a molecule. In the context of 1-heptylpyridinium chloride analogues, the position of a second substituent, such as a methyl group, on the pyridinium ring alters the electron density distribution and, consequently, the electronic properties of the cation.

The pyridinium ring is an electron-deficient aromatic system, and the positively charged nitrogen atom significantly influences the chemical shifts of the ring protons in Nuclear Magnetic Resonance (NMR) spectroscopy. The protons in the ortho (C2 and C6), meta (C3 and C5), and para (C4) positions experience this electron-withdrawing effect to varying degrees, leading to their characteristic downfield shifts.

The introduction of an electron-donating group, such as a methyl group, at different positions on the ring perturbs this electronic landscape. The inductive effect of the methyl group leads to a localized increase in electron density, causing a shielding effect on the nearby protons and resulting in an upfield shift in their NMR signals. The magnitude of this shift is dependent on the position of the methyl group relative to the observed proton.

For instance, in a series of 1-heptyl-methylpyridinium chloride isomers, the chemical shifts of the pyridinium protons would be expected to vary as follows:

1-Heptyl-2-methylpyridinium chloride: The methyl group at the C2 position would most significantly shield the adjacent H3 proton and, to a lesser extent, the H6 proton.

1-Heptyl-3-methylpyridinium chloride: A methyl group at the C3 position would primarily shield the neighboring H2 and H4 protons.

1-Heptyl-4-methylpyridinium chloride: The methyl group at the C4 position would exert its shielding effect on the adjacent H3 and H5 protons.

The following interactive table provides hypothetical 1H and 13C NMR chemical shift data for positional isomers of 1-heptyl-methylpyridinium chloride, based on established principles of substituent effects on the pyridinium ring.

CompoundPosition of Methyl GroupPredicted 1H NMR Chemical Shifts (ppm)Predicted 13C NMR Chemical Shifts (ppm)
1-Heptyl-2-methylpyridinium chloride 2H-3: ~8.3, H-4: ~7.9, H-5: ~7.8, H-6: ~8.8, N-CH2: ~4.8, Me: ~2.8C-2: ~155, C-3: ~128, C-4: ~144, C-5: ~129, C-6: ~145, N-CH2: ~60, Me: ~20
1-Heptyl-3-methylpyridinium chloride 3H-2: ~8.9, H-4: ~8.3, H-5: ~7.8, H-6: ~8.9, N-CH2: ~4.9, Me: ~2.4C-2: ~146, C-3: ~138, C-4: ~143, C-5: ~128, C-6: ~145, N-CH2: ~61, Me: ~18
1-Heptyl-4-methylpyridinium chloride 4H-2,6: ~8.8, H-3,5: ~7.8, N-CH2: ~4.9, Me: ~2.6C-2,6: ~145, C-3,5: ~129, C-4: ~158, N-CH2: ~61, Me: ~22

Steric Hindrance and Conformational Preferences

The three-dimensional arrangement of atoms in a molecule, or its conformation, is dictated by a delicate balance of electronic and steric factors. In 1-heptylpyridinium chloride analogues, the presence of substituents on the pyridinium ring can introduce steric hindrance, which in turn governs the preferred conformational states.

The rotation around the C-N bond connecting the heptyl group to the pyridinium ring is a key conformational variable. When a bulky substituent is present at the C2 or C6 position (ortho to the nitrogen), significant steric repulsion can arise between this substituent and the N-heptyl chain. This steric clash can lead to a restricted rotation around the C-N bond and the adoption of a preferred conformation that minimizes this unfavorable interaction.

For example, in 1-heptyl-2-methylpyridinium chloride, the methyl group at the C2 position will sterically interact with the methylene (B1212753) group of the heptyl chain attached to the nitrogen. This interaction can raise the energy barrier for rotation around the C-N bond. core.ac.uk The molecule will likely adopt a conformation where the heptyl chain is oriented away from the methyl group to alleviate this steric strain.

In contrast, a methyl group at the C3 or C4 position is further removed from the N-heptyl group and would therefore exert a much smaller steric influence on the conformation around the C-N bond. Consequently, 1-heptyl-3-methylpyridinium chloride and 1-heptyl-4-methylpyridinium chloride would be expected to have a lower rotational barrier and greater conformational flexibility compared to the 2-methyl isomer.

The conformation of the heptyl chain itself is another important consideration. While it is a flexible alkyl chain, its preferred conformations can be influenced by interactions with the pyridinium ring and any substituents present. In the absence of significant steric hindrance, the heptyl chain will likely adopt a staggered conformation to minimize torsional strain.

The following interactive table summarizes the expected steric effects and conformational preferences for positional isomers of 1-heptyl-methylpyridinium chloride.

CompoundPosition of Methyl GroupExpected Steric HindrancePredicted Conformational Preference
1-Heptyl-2-methylpyridinium chloride 2HighRestricted rotation around the C-N bond. Heptyl chain oriented away from the C2-methyl group.
1-Heptyl-3-methylpyridinium chloride 3LowRelatively free rotation around the C-N bond. Staggered conformation of the heptyl chain favored.
1-Heptyl-4-methylpyridinium chloride 4NegligibleFree rotation around the C-N bond. Staggered conformation of the heptyl chain favored.

It is important to note that while these predictions are based on established chemical principles, detailed experimental and computational studies are necessary to fully elucidate the nuanced structure-property relationships in these specific compounds.

Intermolecular Interactions and Supramolecular Assembly of Pyridinium, 1 Heptyl , Chloride

Detailed Analysis of Cation-Anion Interactions

The interaction between the 1-heptylpyridinium cation and the chloride anion is a primary determinant of the compound's physical and chemical properties. These interactions are not merely simple electrostatic attractions but are nuanced and directional, involving various non-covalent forces.

The chloride anion is often found to be located near the positively charged nitrogen atom and the acidic protons of the pyridinium (B92312) ring. Computational studies on pyridine (B92270) chloronium cations suggest that the N-Cl bond has significant ionic character, and the crystal packing is dominated by halogen bonding interactions between the [(pyridine)Cl]⁺ cation and the Cl⁻ anion. nih.gov Furthermore, anion–π interactions can occur, where the chloride anion is situated above the plane of the pyridine ring. nih.gov In some structures, the chloride anion can be coordinated by multiple hydrogen bonds from the pyridinium ring and adjacent cations. researchgate.net

A study on the hydrochloride salt of a complex organic molecule revealed a half-moon shaped cation enclosing the chloride anion. nih.gov The conformation of the cation and the placement of the anion are thus intricately linked.

Hydrogen bonds between the acidic C-H protons of the pyridinium ring (particularly those at the ortho and para positions) and the chloride anion contribute significantly to the interaction energy. The strength of these interactions is enhanced by the positive charge on the pyridinium ring, which increases the acidity of the ring protons.

Furthermore, anion-π interactions, where the chloride anion interacts with the electron-deficient π-system of the pyridinium ring, can also play a role. The contribution of these different interactions can be dissected using computational methods like Symmetry-Adapted Perturbation Theory (SAPT). mdpi.com

The methylation of the pyridinium cation has been shown to impact the electronic environment of the anion by shielding the cation-anion interactions through a charge-transfer effect, particularly with more basic anions. osti.gov This highlights the tunability of these interactions through chemical modification.

Role of the Heptyl Chain in Aggregate Formation

The heptyl chain of 1-heptylpyridinium chloride is a critical component in driving the formation of aggregates, particularly in aqueous solutions. This long alkyl chain is hydrophobic and seeks to minimize its contact with water molecules.

In dilute aqueous solutions, the 1-heptylpyridinium chloride molecules exist as individual ions. However, as the concentration increases, a point is reached, known as the critical aggregation concentration (CAC) or critical micelle concentration (CMC), where the molecules begin to self-assemble into organized structures called micelles. nih.gov In these micelles, the hydrophobic heptyl chains are sequestered in the core of the aggregate, away from the water, while the charged pyridinium headgroups remain on the surface, interacting with the surrounding water and counterions.

The length of the alkyl chain plays a crucial role in determining the aggregation behavior. Longer alkyl chains generally lead to a lower CMC, as the increased hydrophobicity provides a stronger driving force for aggregation. nih.govnih.gov The presence of the heptyl chain also influences the shape and size of the resulting aggregates.

Principles of Self-Assembly in Concentrated Solutions or at Interfaces

The self-assembly of 1-heptylpyridinium chloride is governed by a delicate balance of intermolecular forces, including hydrophobic interactions, electrostatic interactions, and van der Waals forces. mdpi.com In concentrated solutions, the initial spherical micelles may grow and transform into other morphologies, such as cylindrical micelles or lamellar phases.

At interfaces, such as the air-water interface, 1-heptylpyridinium chloride molecules will orient themselves with the hydrophilic pyridinium headgroup in the aqueous phase and the hydrophobic heptyl tail extending into the air. This arrangement leads to a reduction in the surface tension of the water.

The principles of self-assembly are not limited to aqueous solutions. In non-polar solvents, "reverse" or "inverse" micelles can form, where the polar pyridinium headgroups form the core of the aggregate, encapsulating any polar molecules present, while the heptyl chains extend into the non-polar solvent. The self-assembly of fullerene C60-based amphiphiles, which share similarities with ionic liquids, has been observed in both aqueous and non-aqueous solutions. rsc.org

The presence of other species in the solution, such as salts or other organic molecules, can significantly influence the self-assembly process. For instance, the addition of chloride anions has been shown to affect the formation of self-assembled diphenylalanine peptide nanotubes. nih.gov

Supramolecular Complexation and Host-Guest Chemistry

The unique electronic and structural features of the pyridinium ring make it an interesting component in the field of supramolecular chemistry, particularly in the design of host-guest systems. wikipedia.org

The positively charged pyridinium moiety can act as a recognition site for anions. jlu.edu.cnresearchgate.net This recognition is achieved through a combination of electrostatic interactions and hydrogen bonding. By incorporating a pyridinium unit into a larger molecular framework, synthetic receptors can be designed to selectively bind specific anions.

Pyridinium-based receptors have been developed for a variety of anions, and their recognition properties can be studied using techniques such as NMR and UV-vis titrations. nih.govrsc.org The development of such receptors is a key area of research in supramolecular chemistry with potential applications in sensing, catalysis, and separation technologies. utas.edu.au

Formation of Ordered Adlayers on Surfaces

The formation of ordered adlayers of ionic liquids (ILs) on solid surfaces is a phenomenon of significant scientific interest, driven by the unique physicochemical properties of these compounds and their potential applications in diverse fields such as catalysis, lubrication, and nanoelectronics. The self-assembly of ILs at the solid-liquid or solid-vacuum interface is governed by a complex interplay of intermolecular and surface interactions, leading to the formation of highly structured two-dimensional (2D) arrangements. While specific research on the adlayer formation of 1-heptylpyridinium chloride is limited, extensive studies on analogous alkylpyridinium and other ionic liquids on various substrates, particularly highly oriented pyrolytic graphite (B72142) (HOPG) and gold (Au(111)), provide a robust framework for understanding its likely behavior.

At the interface with a solid substrate, 1-heptylpyridinium chloride is expected to form a well-defined adlayer where the pyridinium cations and chloride anions arrange into ordered, often checkerboard-like, structures. This arrangement is primarily driven by the strong electrostatic interactions between the ions and the surface, as well as van der Waals forces. nih.gov The structure and stability of these adlayers are influenced by several factors, including the nature of the substrate, the length of the alkyl chain on the cation, and the temperature. nih.gov

On atomically flat surfaces like Au(111), ionic liquids commonly form a wetting layer where both cations and anions are in direct contact with the substrate. nih.govnih.gov At room temperature, this initial layer can exist as a 2D liquid, with high molecular mobility. nih.govbeilstein-journals.org Upon cooling, this mobile layer can transition into a more ordered, 2D crystalline or glassy phase. nih.govbeilstein-journals.org The underlying reconstruction of the Au(111) surface can play a significant role in templating the long-range order of the ionic liquid adlayer. beilstein-journals.org

For 1-heptylpyridinium chloride, the heptyl chains are likely to lie flat on the surface, maximizing van der Waals interactions, while the pyridinium rings may adopt a specific orientation relative to the substrate lattice. The chloride anions would then occupy positions that optimize electrostatic interactions with the surrounding cations and the surface.

In situ scanning tunneling microscopy (STM) is a powerful technique for visualizing these adlayer structures with sub-molecular resolution. beilstein-journals.orgresearchgate.net Such studies on similar ionic liquids have revealed detailed information about the unit cell parameters and the orientation of the constituent ions within the adlayer. beilstein-journals.org

The table below presents hypothetical, yet representative, data for the adlayer of 1-heptylpyridinium chloride on Au(111) and HOPG, based on typical values observed for similar short-chain alkyl-substituted ionic liquids.

SubstrateTechniqueUnit Cell Parameters (Representative)Observations
Au(111)STMa = 1.2 ± 0.2 nm, b = 2.5 ± 0.3 nm, α = 90 ± 5°Formation of a well-ordered, checkerboard-like structure of cations and anions is expected, particularly at lower temperatures. The underlying Au(111) reconstruction may influence the long-range order.
HOPGSTMHexagonal packing, nearest neighbor distance ~0.8 ± 0.1 nmThe heptyl chains are expected to align with the graphite lattice directions. The aromatic pyridinium core interacts with the graphitic surface via π-π stacking.

Note: The data in this table are representative examples based on studies of similar ionic liquids and are intended to be illustrative for 1-heptylpyridinium chloride in the absence of specific experimental data.

The formation of these ordered structures is a testament to the rich supramolecular chemistry of pyridinium salts. rsc.orgresearchgate.netresearchgate.netnih.gov The balance of electrostatic forces, hydrogen bonding (if applicable with co-adsorbates or surface defects), and van der Waals interactions dictates the final, low-energy configuration of the adlayer. nih.gov The potential-dependent behavior of these adlayers is also a critical aspect, as the application of an electrical potential can induce phase transitions and reorientation of the ions at the interface. researchgate.net

Applications of Pyridinium, 1 Heptyl , Chloride in Advanced Materials Science

Ionic Liquids as Functional Materials

Ionic liquids are salts with melting points below 100°C, a characteristic that Pyridinium (B92312), 1-heptyl-, chloride shares, making it a room-temperature ionic liquid (RTIL). These materials are essentially composed entirely of ions and are valued for their negligible volatility, high thermal stability, and tunable physicochemical properties. The inherent polarity and potential for strong adsorption to surfaces make them suitable for creating advanced functional materials.

Design Principles for Tunable Ionic Liquid Properties

The properties of ionic liquids can be meticulously tuned by modifying the structure of their constituent cations and anions. rsc.orgnih.gov For pyridinium-based ILs like 1-heptylpyridinium chloride, the key design elements are the length of the alkyl chain on the pyridinium cation and the nature of the counter-anion.

Alkyl Chain Length: The heptyl group (a seven-carbon chain) in 1-heptylpyridinium chloride plays a crucial role in determining its physical and chemical properties. Generally, increasing the alkyl chain length in a homologous series of ionic liquids influences properties such as viscosity, density, and miscibility with other substances. nih.govrsc.org A longer alkyl chain, like heptyl, increases the van der Waals interactions, which can affect the organization of the ions in the liquid state and the formation of nonpolar domains. nih.govnih.gov This can influence the IL's effectiveness as a solvent or a component in material formulations. For instance, studies on imidazolium-based ILs show that increasing the alkyl chain length can decrease the cation-anion interaction energy and affect thermophysical properties like density and surface tension. rsc.org While pyridinium-based ILs with alkyl chains are recognized for their potential, those with ester functionalities have shown higher levels of biodegradability compared to their alkyl counterparts. rsc.org

Anion Selection: The chloride anion (Cl⁻) is a simple, spherical halide ion. The choice of anion significantly impacts the properties of the ionic liquid, including its melting point, viscosity, and water miscibility. The interaction between the pyridinium cation and the chloride anion governs the fundamental characteristics of the resulting salt. Halide exchange in pyridinium salts can be accomplished using anion-exchange resins to introduce a variety of other anions, thereby creating a wide range of ionic liquids with different properties from the same cation source. researchgate.net

The interplay between the heptyl chain and the chloride anion defines the specific characteristics of 1-heptylpyridinium chloride, making it a distinct functional material.

Utilization in Composite Materials Development

Ionic liquids, including those based on pyridinium cations, are increasingly used in the development of advanced composite materials. google.com They can act as dispersing agents, plasticizers, or even as a matrix component, enhancing the properties of the final material.

Research into pyridinium-based ILs has demonstrated their potential as friction modifiers and anti-wear additives when mixed with greases. New pyrylium- and pyridinium-based ILs with long alkyl chains have been synthesized and evaluated as additives in naphthenic greases. These studies found that the ILs performed better as friction modifiers than as anti-wear additives, showcasing their ability to alter the surface properties and lubrication performance of the composite grease. The incorporation of conductive polymers like polypyrrole into resistive materials to form conductive polymer composites has also been explored using ionic liquids. google.com Although direct studies on 1-heptylpyridinium chloride in specific composite applications are limited, the principles derived from similar pyridinium ILs suggest its potential utility in creating materials with tailored frictional or conductive properties.

Polymeric and Resin Functionalization

The pyridinium moiety is a versatile functional group for modifying polymers and resins. Its positive charge allows for the creation of materials with ion-exchange capabilities, which are crucial for a variety of applications, particularly in separation and purification processes.

Incorporation into Ion-Exchange Resins

Pyridinium-based functional groups have been successfully incorporated into ion-exchange resins for selective separation of ions. Anion-exchange resins containing a pyridyl nucleus have been found to be highly effective for numerous commercial uses, including water purification and the recovery of valuable metals. google.com

Recent research has focused on developing bifunctional anion-exchange resins from poly(4-vinylpyridine) to enhance the removal of specific ions like Plutonium(IV) from nitric acid solutions. researchgate.net In these resins, a second anion-exchange site is attached to the pyridine (B92270) nitrogen via an alkylene spacer. Studies comparing different spacer lengths and functional groups found that a pyridinium group often showed the highest affinity for Pu(IV). researchgate.net

Furthermore, novel resins fabricated by quaternizing poly(vinylbenzyl chloride-co-divinylbenzene) with substituted pyridines have demonstrated high efficiency in removing hazardous metal ions like Pb(II), Zn(II), Cd(II), and Cu(II) from aqueous solutions. mdpi.com The structure of the pyridinium group and the associated counter-ion were found to significantly influence the sorption efficiency. mdpi.com These findings highlight the potential of incorporating 1-heptylpyridinium groups onto resin backbones to create specialized sorbents for environmental remediation or resource recovery.

Resin TypeFunctional GroupTarget IonSorption Capacity/Efficiency
VBBr-D4EI N-decyloxy-1-(pyridin-4-yl)ethaneiminePb(II)296.4 mg/g
VBBr-D4EI N-decyloxy-1-(pyridin-4-yl)ethaneimineZn(II)201.8 mg/g
Bifunctional Resin Pyridinium & TrimethylammoniumPu(IV)High affinity from 7 M nitric acid
This table presents data for novel pyridinium-functionalized resins to illustrate their sorption capabilities for various metal ions. researchgate.netmdpi.com

Development of Functionalized Membranes

Functionalized membranes are critical for a range of separation technologies. The incorporation of pyridinium groups into polymer membranes creates anion-exchange membranes (AEMs) with tailored properties for selective ion transport.

A significant area of research involves the synthesis of poly(alkyl-biphenyl pyridinium)-based AEMs for permselective anion separation. rsc.orgmdpi.comrsc.org In these studies, a polymer backbone is quaternized with bromoalkanes of varying lengths, including 1-bromopentane (B41390) and 1-bromoheptane (B155011), to introduce the pyridinium functionality. mdpi.comrsc.org Altering the length of the grafted alkyl side chain allows for control over the membrane's hydrophilicity, ion-exchange capacity (IEC), and the formation of ion transport channels. mdpi.com For instance, a membrane quaternized to include a pentyl side chain (QDPAB-C5) exhibited excellent ion flux and high permselectivity for chloride over sulfate (B86663) ions. mdpi.com The use of 1-bromoheptane creates a longer, more hydrophobic side chain, which further modifies the microphase separation structure within the membrane, impacting ion transport. mdpi.com These membranes have shown significant promise for applications like electrodialysis. rsc.org

MembraneKey FeatureApplicationPerformance Highlight
QDPAB-C5 Pentyl side chain on pyridiniumElectrodialysisCl⁻/SO₄²⁻ permselectivity of 15 mdpi.com
Poly(alkyl-biphenyl pyridinium) Hydrophobic side chainMono-/divalent anion separationHigh Cl⁻ flux of 3.37 mol m⁻² h⁻¹ rsc.org
BPPO-based AEM 4-methylpyridine functionalizationAcid Recovery (Diffusion Dialysis)Separation factor up to 77.61 nih.gov
This table summarizes the performance of various pyridinium-functionalized membranes, including those with alkyl side chains relevant to the structure of 1-heptylpyridinium chloride.

Materials for Separation Technologies

The unique properties of 1-heptylpyridinium chloride and related compounds make them valuable materials for various separation technologies. Their application in ion-exchange resins and functionalized membranes is central to their utility in this field.

Pyridinium-functionalized materials are particularly effective in separation processes driven by ion exchange. As demonstrated in ion-exchange resins, the pyridinium sites can selectively bind target anions, allowing for their removal from complex solutions. researchgate.netseplite.com This is crucial in hydrometallurgy, nuclear waste processing, and wastewater treatment. researchgate.netseplite.com

In membrane-based separations, pyridinium-functionalized AEMs are used in processes like diffusion dialysis and electrodialysis. nih.govmdpi.com In diffusion dialysis for acid recovery, these membranes facilitate the transport of H⁺ ions while retaining metal ions, enabling the separation and reuse of acids from industrial streams. nih.gov In electrodialysis, the membranes are used to separate ions from a solution under the influence of an electric field, a process vital for desalination, and the separation of monovalent and divalent anions. mdpi.comrsc.org The ability to tune the membrane properties by altering the alkyl chain length on the pyridinium cation, such as using a heptyl group, provides a powerful tool for designing highly selective separation systems. mdpi.com

Affinity for Specific Anions in Aqueous Media

There is no publicly available data from scientific studies that quantifies the binding affinity or selectivity of Pyridinium, 1-heptyl-, chloride for various anions such as nitrate, phosphate, or perchlorate (B79767) in aqueous solutions. Research in this specific area would be necessary to understand its potential as an anion receptor or for applications in ion-selective sensors or separation technologies.

Applications of Pyridinium, 1 Heptyl , Chloride in Catalysis

Pyridinium-Based Ionic Liquids as Catalytic Media

The utility of Pyridinium (B92312), 1-heptyl-, chloride as a catalytic medium stems from its inherent characteristics as an ionic liquid. These properties can be finely tuned to create an optimal environment for a variety of chemical transformations.

Ionic liquids like Pyridinium, 1-heptyl-, chloride offer a unique reaction environment due to their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. The solvent properties of pyridinium-based ionic liquids are significantly influenced by the nature of both the cation and the anion.

The heptyl group on the pyridinium cation imparts a degree of hydrophobicity to the ionic liquid, influencing its miscibility with organic solvents and water. This tunability of solvent properties is crucial for optimizing reaction conditions, facilitating reactant mixing, and simplifying product separation. For instance, in biphasic catalysis, the ionic liquid phase containing the catalyst can be easily separated from the product phase, allowing for efficient catalyst recycling.

Table 1: General Physicochemical Properties of Related Ionic Liquids

Ionic LiquidCationAnionDensity (g/cm³)Viscosity (cP)
1-Butyl-3-methylimidazolium tetrafluoroborate (B81430)[BMIM][BF4]1.12104
1-Hexyl-3-methylimidazolium chloride[HMIM][Cl]1.031450
1-Butylpyridinium chloride[C4Py][Cl]1.08-

Note: This table presents data for related ionic liquids to illustrate the range of properties. Specific data for 1-heptylpyridinium chloride may vary.

The acidity or basicity of the ionic liquid environment can be a critical parameter in many catalytic reactions. The properties of pyridinium-based ionic liquids can be tuned to modulate this aspect. For instance, the acidity of the pyridinium cation can be altered by introducing electron-donating or electron-withdrawing groups to the pyridine (B92270) ring. A study on the effect of methylation on the pyridinium cation revealed that the position of the methyl group influences the electronic environment of the cationic nitrogen, thereby affecting the acidity of the cation. organic-chemistry.org This principle suggests that the catalytic environment provided by 1-heptylpyridinium chloride can be tailored for specific acid- or base-catalyzed reactions.

Furthermore, when combined with Lewis acids such as aluminum chloride (AlCl₃), pyridinium-based ionic liquids can form highly acidic chloroaluminate melts. These systems have been extensively studied for their application in Friedel-Crafts reactions and other acid-catalyzed transformations. The acidity of these melts can be precisely controlled by varying the molar ratio of the pyridinium salt to the Lewis acid, offering a significant advantage over traditional solid acid catalysts.

Role as Catalytic Agents

Beyond its role as a solvent, this compound can actively participate in catalytic cycles, functioning as a catalyst or co-catalyst in various organic reactions.

This compound, particularly in the form of its chloroaluminate derivative, has shown significant potential as a catalyst in alkylation reactions. google.com Friedel-Crafts alkylation, a fundamental process for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring, traditionally employs strong Lewis acids like AlCl₃. libretexts.orgyoutube.comyoutube.com However, these conventional catalysts suffer from drawbacks such as high catalyst consumption, difficulty in separation, and the generation of corrosive waste.

The use of 1-alkylpyridinium chloroaluminate ionic liquids, including those with hexyl and potentially heptyl chains, addresses many of these issues. google.com In these systems, the ionic liquid acts as both the catalyst and the solvent, facilitating a more environmentally benign process. The reaction typically involves the treatment of an aromatic compound with an alkyl halide in the presence of the chloroaluminate ionic liquid. libretexts.org The ionic liquid helps to generate the carbocation electrophile necessary for the substitution reaction. Research has demonstrated the successful alkylation of aromatic hydrocarbons using such catalytic systems. wseas.comresearchgate.net

Table 2: Examples of Alkylation Reactions Catalyzed by Pyridinium-Based Ionic Liquids

Aromatic SubstrateAlkylating AgentCatalyst SystemProductReference
Benzene2-Chloropropane1-Butylpyridinium ChloroaluminateCumene google.com
Toluene1-DeceneZeolite YDecyltoluene wseas.com
PyreneAcetyl chloride[Emim]Cl/AlCl₃1-Acetylpyrene researchgate.net

While direct evidence for the use of this compound in co-catalytic coupling reactions is limited, its structural features suggest a potential role as a phase-transfer catalyst (PTC) or a co-catalyst in transition metal-catalyzed cross-coupling reactions like the Heck and Suzuki reactions. organic-chemistry.orgresearchgate.netresearchgate.netmasterorganicchemistry.comliverpool.ac.uk

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases. princeton.edu Quaternary ammonium (B1175870) salts, which are structurally analogous to N-alkylpyridinium salts, are commonly employed as PTCs. researchgate.net In this role, the lipophilic cation (in this case, the 1-heptylpyridinium cation) can transport an anionic reactant from an aqueous or solid phase into an organic phase where the reaction occurs. This can lead to increased reaction rates and yields.

In the context of palladium-catalyzed cross-coupling reactions, additives are often used to enhance catalyst activity and stability. It is plausible that 1-heptylpyridinium chloride could act as a co-catalyst by promoting the dissolution and activation of the palladium catalyst or by facilitating the transfer of anionic species involved in the catalytic cycle. The chloride anion could also play a role in the activation of certain substrates. The use of ionic liquids in conjunction with palladium catalysts for Heck reactions has been reported to improve catalyst stability and recyclability. researchgate.netresearchgate.net

Electrochemical Studies and Applications of Pyridinium, 1 Heptyl , Chloride

Electrochemical Behavior as Electrolyte Components

The utility of an ionic liquid as an electrolyte is primarily determined by its ability to transport ions, its conductivity, and its stability over a range of electrochemical potentials.

The ionic conductivity of 1-alkylpyridinium halides is influenced by factors such as the size and shape of the cation and anion, the viscosity of the medium, and the temperature. In the case of Pyridinium (B92312), 1-heptyl-, chloride, the conductivity is a result of the movement of the 1-heptylpyridinium cation and the chloride anion under the influence of an electric field.

The length of the alkyl chain on the pyridinium cation plays a crucial role in determining the transport properties. Generally, as the alkyl chain length increases, the van der Waals interactions between the cations also increase, leading to higher viscosity and consequently, lower ionic conductivity. mdpi.comrsc.org Studies on various 1-alkyl-3-methylimidazolium chloride ionic liquids have shown this trend, where longer alkyl chains result in decreased diffusion coefficients. nih.gov While specific data for 1-heptylpyridinium chloride is not abundant, this general relationship is a fundamental aspect of ionic liquid behavior.

The conductivity (σ) of an electrolyte can be described by the following equation, which relates it to the number density of charge carriers (n), the elementary charge (e), and the ionic mobility (μ) of the cation (+) and anion (-):

σ = n+ * e * μ+ + n- * e * μ-

The mobility of the ions is inversely related to the viscosity of the ionic liquid. Research on similar ionic liquids has shown that the diffusion coefficients of the constituent ions decrease with increasing alkyl chain length, which corresponds to an increase in molecular volume and viscosity. mdpi.com

Table 1: General Influence of Alkyl Chain Length on Physicochemical Properties of 1-Alkylpyridinium Halides

Property Trend with Increasing Alkyl Chain Length Rationale
Viscosity Increases Enhanced van der Waals forces between the nonpolar alkyl chains.
Ionic Conductivity Decreases Reduced ionic mobility due to increased viscosity.

| Self-Diffusion Coefficient | Decreases | Slower movement of ions through the bulkier medium. mdpi.com |

Note: This table represents general trends observed in families of ionic liquids and is applicable to 1-heptylpyridinium chloride.

The electrochemical window (EW) is a critical parameter for an electrolyte, defining the potential range within which it remains stable without being oxidized or reduced. For 1-alkylpyridinium salts, the anodic limit is typically determined by the oxidation of the halide anion, while the cathodic limit is set by the reduction of the pyridinium cation. scispace.com

For chloride-containing ionic liquids, the anodic limit is generally lower compared to those with more stable anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) due to the relative ease of oxidation of the chloride ion. researchgate.net The cathodic stability is dictated by the reduction of the 1-heptylpyridinium cation. The reduction potential of the pyridinium cation can be influenced by the nature of the electrode material. wpmucdn.comrsc.org

Redox Chemistry of the Pyridinium Cation

The electrochemical behavior of 1-heptylpyridinium chloride is intrinsically linked to the redox properties of the 1-heptylpyridinium cation.

The pyridinium cation can undergo a one-electron reduction to form a neutral pyridinyl radical. batistalab.com This process is often studied using cyclic voltammetry (CV). The reduction potential is sensitive to the substituents on the pyridinium ring and the nature of the electrode surface. wpmucdn.comrsc.orgnih.gov

Studies on various N-substituted pyridinium salts have shown that electron-withdrawing groups on the pyridinium ring can facilitate the reduction by lowering the electron density on the ring, making it more susceptible to electron uptake. qub.ac.uk The reduction process can be reversible or irreversible depending on the stability of the resulting radical and the experimental conditions. wpmucdn.comnih.gov

The general reduction reaction is as follows:

[C₅H₅N-C₇H₁₅]⁺ + e⁻ ⇌ C₅H₅N•-C₇H₁₅

The reduction potential of pyridinium itself has been reported to be around -0.58 V versus a saturated calomel (B162337) electrode (SCE) on a platinum electrode, though this value can shift significantly with different electrode materials. rsc.org The presence of the heptyl group will influence this potential.

The stability of the 1-heptylpyridinium cation under redox conditions is crucial for its application in devices that involve charge-discharge cycles. The pyridinyl radical formed upon reduction can be reactive and may undergo further reactions, such as dimerization or reaction with other species in the electrolyte. nih.gov

The reversibility of the redox process, as observed in cyclic voltammetry, provides an indication of the stability of the reduced species. researchgate.net A highly reversible wave suggests that the pyridinyl radical is stable on the timescale of the CV experiment. The stability is influenced by the structure of the pyridinium salt and the purity of the electrolyte system. nih.gov The presence of impurities, such as water, can affect the stability of the radical species.

Table 2: Factors Influencing the Redox Chemistry of the Pyridinium Cation

Factor Influence on Redox Behavior Reference
Electrode Material Can significantly shift the reduction potential and affect reversibility. wpmucdn.comrsc.org
Substituents on Pyridinium Ring Electron-withdrawing groups generally make reduction easier. qub.ac.uk
Solvent/Supporting Electrolyte The medium can affect ion pairing and the stability of the redox products. nih.govresearchgate.net

| Alkyl Chain Length | Can sterically and electronically influence the ease of reduction and stability of the resulting radical. | nih.gov |

Interfacial Electrochemistry

The behavior of Pyridinium, 1-heptyl-, chloride at the interface between an electrode and the electrolyte is critical for understanding its performance in applications like batteries and capacitors. This involves the formation of an electrical double layer (EDL) and potential adsorption phenomena.

The structure of the EDL is complex and depends on the specific interactions between the 1-heptylpyridinium cations, chloride anions, and the electrode surface. The orientation of the non-spherical 1-heptylpyridinium cation at the interface, with its charged pyridinium head and nonpolar heptyl tail, can lead to the formation of structured layers.

Electrochemical impedance spectroscopy (EIS) is a powerful technique to probe the interfacial properties of electrolytes. scispace.commdpi.comethz.chresearchgate.netrsc.org The impedance spectra can provide information about the double-layer capacitance, charge transfer resistance, and diffusion processes. In ionic liquids, the impedance response is often more complex than in traditional aqueous electrolytes due to their higher viscosity and the potential for specific adsorption of the ions.

Adsorption Phenomena at Electrode Surfaces

The adsorption of 1-heptylpyridinium chloride at an electrode-electrolyte interface is a critical factor governing its electrochemical applications. As a cationic surfactant, the 1-heptylpyridinium cation possesses a positively charged pyridinium head group and a seven-carbon long hydrophobic alkyl tail. This amphiphilic nature drives its accumulation at interfaces, including the electrical double layer of an electrode.

The adsorption process is influenced by several factors, including the electrode potential, the nature of the electrode material, and the composition of the electrolyte. At potentials negative of the potential of zero charge (pzc), the positively charged 1-heptylpyridinium cations are electrostatically attracted to the negatively charged electrode surface, leading to enhanced adsorption. Conversely, at potentials positive to the pzc, adsorption is less favorable due to electrostatic repulsion, though it can still occur due to the hydrophobic effect and van der Waals interactions between the alkyl chains.

The structure of the adsorbed layer is dependent on the concentration of the surfactant. At low concentrations, the adsorbed cations may lie flat on the electrode surface. As the concentration increases, they are likely to adopt a more perpendicular orientation to maximize surface coverage, with the hydrophobic heptyl chains interacting with each other. At concentrations approaching and exceeding the critical micelle concentration (CMC), the formation of hemimicelles or admicelles on the electrode surface is anticipated.

The length of the alkyl chain plays a significant role in the adsorption behavior. Studies on a series of n-alkylpyridinium bromides have shown that the extent of adsorption increases with increasing chain length. electrochemsci.org This is attributed to stronger lateral van der Waals interactions between longer alkyl chains, which stabilizes the adsorbed layer. Therefore, 1-heptylpyridinium chloride is expected to exhibit significant surface activity.

The presence of electrolytes can also modulate the adsorption. The addition of an electrolyte can reduce the electrostatic repulsion between the positively charged pyridinium headgroups in the adsorbed layer, thereby promoting denser packing and enhanced adsorption. electrochemsci.org

Influence on Electrochemical Reactions

The adsorption of 1-heptylpyridinium chloride on an electrode surface can significantly influence the kinetics and mechanisms of various electrochemical reactions. This influence can be broadly categorized as either inhibitory or catalytic, depending on the nature of the reaction and the structure of the adsorbed layer.

Inhibitory Effects:

A primary effect of an adsorbed surfactant layer is the blocking of the electrode surface, which can hinder the approach of reactants and inhibit the rate of electron transfer. This is particularly true for reactions involving species that are not specifically adsorbed. The formation of a dense, compact monolayer or multilayer of 1-heptylpyridinium chloride can create a physical barrier, increasing the diffusion path length and impeding the access of electroactive species to the electrode surface.

This inhibitory effect is often observed in corrosion studies, where long-chain alkylpyridinium halides have been shown to act as effective corrosion inhibitors for various metals. The adsorbed layer acts as a protective film, isolating the metal surface from the corrosive environment and slowing down both the anodic and cathodic corrosion reactions.

Catalytic and Other Effects:

Conversely, in certain cases, adsorbed 1-heptylpyridinium chloride can facilitate or catalyze electrochemical reactions. This can occur through several mechanisms:

Electrostatic Interactions: The positively charged pyridinium headgroups in the adsorbed layer can attract and concentrate anionic reactants near the electrode surface, thereby increasing their local concentration and accelerating the reaction rate.

Formation of Electroactive Complexes: The surfactant may form complexes with the electroactive species, altering their redox potential and facilitating electron transfer.

Modification of the Double Layer Structure: The adsorption of the surfactant alters the structure of the electrical double layer, which can affect the kinetics of electron transfer reactions. For instance, changes in the potential distribution across the double layer can influence the rate of charge transfer.

The length of the alkyl chain is a crucial determinant of these effects. An increase in the alkyl chain length generally leads to a decrease in the diffusion coefficient of the surfactant molecule. For example, a study on a series of imidazole- and pyridine-based surfactants showed a decrease in the diffusion coefficient as the alkyl chain length increased from C6 to C12 to C18. electrochemsci.org This is due to the increased molecular weight and hydrophobicity, which hinders the transport of the micelles to the electrode. This trend suggests that 1-heptylpyridinium chloride would have a moderate diffusion coefficient compared to its shorter and longer chain counterparts.

Furthermore, alkylpyridinium salts have been utilized in synthetic electrochemistry. For instance, they can act as both the electrolyte and a reactant in electroreductive coupling reactions. The reduction of the pyridinium cation itself can initiate radical reactions for organic synthesis.

Applications of Pyridinium, 1 Heptyl , Chloride As Solvents

Dissolution of Biomass and Biopolymers

A notable application of 1-heptylpyridinium chloride lies in its capacity to dissolve lignocellulosic biomass and its constituent biopolymers, such as cellulose (B213188). This capability is of paramount importance in the advancement of biorefineries and the sustainable production of chemicals and fuels from renewable resources.

Role of Chemical Structure in Dissolving Ability

The specific chemical architecture of 1-heptylpyridinium chloride is fundamental to its effectiveness as a cellulose solvent. The length of the alkyl chain attached to the pyridinium (B92312) ring, in this case, a heptyl group, significantly influences the ionic liquid's physical properties like melting point and viscosity. These properties, in turn, impact its solvation efficiency. Research indicates that for certain classes of ionic liquids, an increase in the alkyl chain length can lead to a decrease in cellulose solubility. mdpi.com For instance, the solubility of cellulose in imidazolium-based chlorides was observed to decrease as the alkyl chain length increased from ethyl to hexyl. mdpi.com The nature of the anion is also of critical importance. The small and highly coordinating chloride anion is particularly adept at disrupting the hydrogen bonds in cellulose, a task for which larger, less coordinating anions are not as well-suited. mdpi.com

General Solvent Properties in Organic Synthesis

Beyond its application in biomass processing, 1-heptylpyridinium chloride is a versatile solvent for a wide array of organic reactions. Its inherent polarity enables it to dissolve a broad spectrum of both organic and inorganic substances. The non-coordinating character of the 1-heptylpyridinium cation can be particularly beneficial in catalytic reactions, as it is less likely to interfere with the activity of the catalyst. Furthermore, its high thermal stability permits the execution of chemical transformations at elevated temperatures without the risk of solvent degradation, a common limitation of many conventional organic solvents. The use of ionic liquids, including pyridinium-based ones, is a recognized strategy in the synthesis of various heterocyclic compounds. mdpi.comresearchgate.net

Design of Green Solvent Systems

The adoption of 1-heptylpyridinium chloride aligns with the core tenets of green chemistry, primarily owing to its potential as a recyclable and more environmentally benign solvent alternative.

Low Volatility and Recyclability

A key environmental advantage of 1-heptylpyridinium chloride is its exceptionally low vapor pressure. This near-zero volatility drastically reduces solvent loss to the atmosphere, thereby mitigating air pollution and minimizing potential workplace exposure. nih.gov This characteristic also simplifies the separation and recovery of reaction products, which can often be achieved through distillation, leaving the ionic liquid intact for subsequent reuse. The ability to recycle the solvent not only diminishes waste generation but also enhances the economic viability of the chemical process.

Solvation of Challenging Substrates

1-Heptylpyridinium chloride demonstrates considerable promise in the dissolution and processing of substrates that exhibit poor solubility in traditional solvents. Its unique solvating power, which arises from a combination of ionic and non-polar characteristics, can be harnessed to dissolve complex molecules. This includes certain types of polymers and active pharmaceutical ingredients that are notoriously difficult to solubilize. This capability unlocks new avenues for the processing and chemical transformation of these challenging materials. The fundamental principle of "like dissolves like" suggests that its polar nature makes it suitable for dissolving polar materials. nih.gov The ability to characterize solutes and solvents through various parameters helps in predicting and understanding these solubility phenomena. ucl.ac.uk

Biological Interactions and Mechanisms of Pyridinium, 1 Heptyl , Chloride

Membrane Interaction Mechanisms

The primary site of action for many pyridinium (B92312) compounds is the cell membrane. The interplay between the compound's lipophilicity and the membrane's composition dictates the nature and extent of this interaction.

Influence of Lipophilicity and Alkyl Chain Length

The lipophilicity of N-alkylpyridinium salts, which is directly related to the length of the alkyl chain, is a critical determinant of their biological activity. Generally, an increase in alkyl chain length enhances the compound's ability to partition into the hydrophobic core of the lipid bilayer.

For a related series of compounds, N-alkyl-4-phenylpyridiniums, a clear correlation exists between lipophilicity and their ability to inhibit cytochrome P450 2D6 (CYP2D6), an important enzyme in drug metabolism. Within a series of straight-chain N-alkyl analogs, the N-heptyl derivative was identified as an optimal substrate for CYP2D6, highlighting the significance of this specific chain length in facilitating biological interactions.

However, the relationship between lipophilicity and biological activity is not always linear. For some biological targets, there is an optimal alkyl chain length beyond which activity may decrease. This "cut-off" effect is often attributed to steric hindrance or an altered mode of interaction with the biological target.

Disruption of Biological Membranes

The amphiphilic structure of Pyridinium, 1-heptyl-, chloride allows it to readily interact with and disrupt the integrity of biological membranes. The positively charged pyridinium headgroup is attracted to the negatively charged components of microbial cell membranes, such as phospholipids. This initial electrostatic interaction facilitates the insertion of the hydrophobic heptyl tail into the lipid bilayer.

This insertion disrupts the ordered arrangement of the lipid molecules, leading to an increase in membrane fluidity and permeability. This disruption can manifest in several ways, often described by models such as the "carpet" model, where the molecules accumulate on the membrane surface, or the formation of transient pores or channels. These disruptions can lead to the leakage of essential cellular contents and ultimately, cell death.

Studies on related polymeric alkylpyridinium salts have demonstrated their ability to form transient pores in membranes, a mechanism that is directly linked to their biological effects.

Interactions with Cellular Components (excluding toxic effects)

Beyond the cell membrane, the interactions of This compound with other cellular components are less well-defined in the available literature. However, based on the behavior of similar compounds, some potential interactions can be considered.

The chloride counter-ion itself can participate in biological interactions. Chloride ions are known to interact with proteins, often through hydrogen bonds with amino acid side chains, and can play a role in stabilizing protein structure or mediating protein-ligand interactions. For instance, chloride anions have been observed to interact with arginine and lysine (B10760008) residues in some proteins.

Role in Biochemical Probing Studies

Due to their ability to interact with and modify biological structures, pyridinium salts have potential applications as biochemical probes. For example, their interaction with membranes can be harnessed to study membrane properties such as fluidity.

While specific studies employing This compound as a biochemical probe are not prominent in the literature, the general class of alkylpyridinium salts has been used in various biochemical assays. Their ability to induce changes in membrane potential or ion flux can be monitored to understand membrane transport processes.

Molecular Simulation of Interactions with Biological Targets

Molecular dynamics (MD) simulations are powerful tools for visualizing and understanding the interactions of small molecules with biological targets at an atomic level. While no specific MD simulation studies focusing solely on This compound were identified, simulations of related N-alkylpyridinium ionic liquids with varying alkyl chain lengths (from butyl to octyl) have provided insights into their behavior.

Analytical Methodologies and Characterization of Pyridinium, 1 Heptyl , Chloride

Spectroscopic Techniques

Spectroscopic methods provide fundamental insights into the molecular structure and composition of Pyridinium (B92312), 1-heptyl-, chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

In a study on N-alkylpyridinium bromides with varying alkyl chain lengths (C8 to C20), ¹H-NMR spectroscopy revealed characteristic chemical shifts for the protons of the pyridinium ring and the alkyl chain. nih.gov For instance, the protons on the pyridinium ring typically appear in the downfield region of the spectrum due to the deshielding effect of the positively charged nitrogen atom. The α-protons (adjacent to the nitrogen) are the most deshielded, followed by the γ-proton and then the β-protons. The protons of the alkyl chain exhibit chemical shifts that are dependent on their proximity to the pyridinium ring. nih.gov

Expected ¹H-NMR Chemical Shifts for Pyridinium, 1-heptyl-, chloride:

Based on the data for homologous compounds, the following table outlines the anticipated ¹H-NMR chemical shifts for this compound.

Proton Expected Chemical Shift (ppm) Multiplicity
Pyridinium α-H~9.1Doublet
Pyridinium γ-H~8.6Triplet
Pyridinium β-H~8.1-8.2Multiplet
N-CH₂ (heptyl)~4.6Triplet
(CH₂)₅ (heptyl)~1.2-2.0Multiplet
CH₃ (heptyl)~0.8-0.9Triplet

This table is predictive, based on data for homologous N-alkyl pyridinium bromides. nih.gov

Furthermore, studies on other pyridinium salts, such as those linked to an adenine (B156593) moiety, have demonstrated the utility of two-dimensional NMR experiments like DEPT, HSQC, and HMBC for the unequivocal assignment of all proton and carbon signals. nih.gov Similar techniques can be applied to this compound for a complete structural confirmation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The formation of a quaternary salt from pyridine (B92270) leads to notable changes in the infrared spectrum, reflecting alterations in the aromaticity of the pyridine ring. pw.edu.pl

Systematic investigations of a series of N-alkyl pyridinium salts have shown distinct vibrational bands. pw.edu.pl Key spectral regions of interest include the aromatic C-H stretching vibrations (around 3000-3250 cm⁻¹) and the aromatic C=C and C=N vibrations (around 1400-1650 cm⁻¹). pw.edu.pl The quaternization of the nitrogen atom generally leads to a reduction in the aromatic character of the pyridine ring, which is observable in the FTIR spectrum. pw.edu.pl Additionally, a weak band corresponding to the exocyclic N-C stretching vibration is typically observed in N-alkylated pyridinium salts in the range of 1092-1129 cm⁻¹. pw.edu.pl

Characteristic FTIR Absorption Bands for N-Alkyl Pyridinium Salts:

Vibrational Mode Approximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3250
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C and C=N Ring Vibrations1400 - 1650
Exocyclic N-C Stretch1092 - 1129

This table is based on general data for N-alkyl pyridinium salts. pw.edu.plresearchgate.net

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation, purification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of N-alkyl pyridinium salts. A study detailing the preparation and analysis of a homologous series of N-alkyl pyridinium salts (from C8 to C20) established an effective HPLC method for their separation and purity assessment. nih.govsemanticscholar.org This method utilized a cyano-bonded stationary phase and an isocratic mobile phase consisting of acetonitrile (B52724) and an aqueous sodium acetate (B1210297) buffer. nih.govresearchgate.net

The retention time of the N-alkyl pyridinium salts in reversed-phase HPLC is directly related to the length of the alkyl chain; longer chains result in longer retention times due to increased hydrophobicity. nih.govsemanticscholar.org This predictable relationship allows for the reliable separation of mixtures of these compounds. nih.govsemanticscholar.org

HPLC Retention Times for a Homologous Series of N-Alkyl Pyridinium Salts:

Compound Alkyl Chain Length Retention Time (min)
N-Octylpyridinium saltC8Shortest retention time in the series
N-Decylpyridinium saltC10-
N-Dodecylpyridinium saltC12-
N-Tetradecylpyridinium saltC14-
N-Hexadecylpyridinium saltC16-
N-Octadecylpyridinium saltC18-
N-Eicosylpyridinium saltC20Longest retention time in the series

This table illustrates the trend of increasing retention time with alkyl chain length as described in Marek et al. (2010). Specific retention times are dependent on the exact chromatographic conditions. nih.govsemanticscholar.org

Studies on Retention Behavior of Pyridinium Cations

The retention behavior of pyridinium cations in HPLC is influenced by several factors, including the length of the alkyl chain, the composition of the mobile phase, and the nature of the stationary phase. In reversed-phase chromatography, the primary retention mechanism for N-alkyl pyridinium salts is hydrophobic interaction between the alkyl chain and the stationary phase. nih.govsemanticscholar.org

Research on N-alkylpyridinium sulfonates has demonstrated their utility as retention time indexing standards in reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS). nih.govnih.gov The retention of these compounds is largely independent of the pH of the mobile phase due to the presence of two permanent and oppositely charged groups. nih.gov This highlights the stability and predictable retention behavior of such pyridinium derivatives.

Electrophoretic Methods for Separation and Analysis

Electrophoretic methods, particularly capillary electrophoresis (CE), offer an alternative and powerful approach for the separation and analysis of pyridinium cations. These techniques separate ions based on their electrophoretic mobility in an electric field. CE has been successfully applied to the analysis of various ionic liquids, including those with pyridinium cations. The separation is influenced by factors such as the buffer composition, pH, and the presence of additives.

Mass Spectrometry for Compound Identification and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound. It provides detailed information on the molecular weight and structure of the compound and is highly effective for detecting and identifying trace-level impurities. nih.gov

Compound Identification:

Electrospray ionization (ESI) is the preferred ionization technique for 1-heptylpyridinium chloride as it is a pre-charged ionic compound. In positive-ion mode ESI-MS, the compound is readily detected as the 1-heptylpyridinium cation. The high-resolution mass spectrum would show a prominent peak corresponding to the exact mass of the cation [C₁₂H₂₀N]⁺.

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure of the 1-heptylpyridinium cation. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The primary fragmentation pathways for 1-alkylpyridinium salts typically involve the cleavage of the alkyl chain. For the 1-heptylpyridinium cation, key fragment ions would be expected from the loss of neutral alkene fragments from the heptyl chain.

Table 1: Predicted Key Fragment Ions in the MS/MS Spectrum of 1-Heptylpyridinium Cation

Fragment Ion Proposed Structure/Loss Notes
[C₅H₅N-CH₂]⁺Loss of hexene (C₆H₁₂)Cleavage at the beta-position of the alkyl chain.
[C₅H₅N]⁺Loss of heptyl radical (•C₇H₁₅)Less common, but possible fragmentation.
[C₇H₁₅]⁺Heptyl cationFormation from the cleavage of the C-N bond.

This table is based on established fragmentation patterns for similar 1-alkylpyridinium salts and theoretical predictions.

Impurity Profiling:

The synthesis of 1-heptylpyridinium chloride typically involves the reaction of pyridine with a 1-haloheptane (e.g., 1-chloroheptane (B146330) or 1-bromoheptane). Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and identifying potential impurities from the synthesis. asianpubs.orgmdpi.com

Common process-related impurities that can be identified using LC-MS include:

Unreacted Starting Materials: Residual pyridine and 1-haloheptane.

By-products from Side Reactions: Such as the formation of other alkylated pyridines if the alkylating agent is not pure.

Degradation Products: Which may form under specific reaction or storage conditions.

The high sensitivity and specificity of LC-MS/MS allow for the detection and quantification of these impurities even at very low levels (ppm or ppb), which is critical for quality control. nih.govnj.govnih.gov The use of a chloride-containing mobile phase in negative ion mode ESI-MS can also be employed to detect chloride adducts of neutral impurities. nih.govcore.ac.ukelsevierpure.comresearchgate.net

Advanced Analytical Techniques for In-Process Monitoring

The implementation of Process Analytical Technology (PAT) has revolutionized the manufacturing of chemical compounds, including ionic liquids like 1-heptylpyridinium chloride. mt.comwikipedia.orgthermofisher.comcasss.orgyoutube.com PAT utilizes in-situ and on-line analytical techniques to monitor critical process parameters in real-time, enabling better process understanding and control.

In-situ Spectroscopic Monitoring:

Raman Spectroscopy: This technique is particularly well-suited for monitoring the synthesis of 1-heptylpyridinium chloride in real-time. nih.govyoutube.comresearchgate.netresearchgate.net A fiber-optic probe can be inserted directly into the reaction vessel to acquire spectra continuously. The formation of the pyridinium ring and changes in the alkyl chain can be tracked by monitoring specific Raman bands. This allows for the determination of reaction kinetics, endpoint, and the detection of any intermediate species.

Table 2: Key Raman Shifts for In-Process Monitoring of 1-Heptylpyridinium Chloride Synthesis

Vibrational Mode Approximate Raman Shift (cm⁻¹) Significance
Pyridine Ring Breathing990 - 1030Disappearance of the pyridine starting material peak.
Pyridinium Ring Breathing1010 - 1050Appearance and growth of the product peak.
C-H Stretching (Alkyl)2800 - 3000Changes in the alkyl chain environment upon salt formation.

This table provides representative shifts. Actual values may vary based on reaction conditions.

Infrared (IR) Spectroscopy: Similar to Raman, in-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used to follow the progress of the reaction. The disappearance of the characteristic vibrational bands of the reactants (e.g., pyridine) and the appearance of the product's characteristic bands provide a real-time concentration profile. researchgate.netresearchgate.net

By integrating these advanced analytical techniques into the manufacturing process, it is possible to ensure the consistent production of high-purity this compound while minimizing batch-to-batch variability.

Future Research Directions and Perspectives for Pyridinium, 1 Heptyl , Chloride

Rational Design of Pyridinium-Based Ionic Liquids with Tailored Properties

The rational design of pyridinium-based ionic liquids (ILs) like 1-heptylpyridinium chloride is a cornerstone of future research, aiming to create materials with precisely defined characteristics for specific tasks. The core of this approach lies in understanding the direct relationship between the molecular structure of the IL and its resulting physicochemical properties. cellulosechemtechnol.ro The properties of pyridinium (B92312) ILs can be finely tuned through strategic modifications of the cation and the choice of the anion. longdom.org

Key structural elements that can be modified include:

Alkyl Chain Length: The length of the alkyl chain attached to the nitrogen atom of the pyridinium ring, such as the heptyl group in 1-heptylpyridinium chloride, significantly influences properties like melting point, viscosity, and hydrophobicity. longdom.org

Substituents on the Pyridinium Ring: Adding functional groups to different positions on the pyridine (B92270) ring provides an adaptable framework for tuning the IL's characteristics. longdom.org The position and number of substituents can impact performance, as seen in cellulose (B213188) dissolution where the substitution pattern of 1,3- is more effective than 1,4- or 1,2-. cellulosechemtechnol.ro

Anion Selection: The choice of the counter-ion (in this case, chloride) is critical in determining the IL's thermal stability, conductivity, and solubility profile. longdom.org

This ability to customize properties allows for the design of ILs for highly specific functions. cellulosechemtechnol.ro For instance, by adjusting the hydrophilicity or hydrophobicity, ILs can be formulated to enhance the solubility and stability of poorly soluble drugs. longdom.org This design-led approach, which correlates chemical structure with function, is crucial for developing next-generation ILs for targeted applications in fields ranging from biomass processing to pharmaceuticals. cellulosechemtechnol.roresearchgate.net

Table 1: Influence of Structural Modifications on Pyridinium IL Properties

Structural ModificationAffected PropertyExample of Influence
Alkyl Chain Length (e.g., heptyl)Viscosity, Melting Point, HydrophobicityLonger chains generally increase viscosity and hydrophobicity.
Ring SubstituentsDissolving Ability, Melting PointThe position and number of substituents can enhance solvent capabilities for materials like cellulose. cellulosechemtechnol.ro
Anion Choice (e.g., Cl⁻, BF₄⁻, PF₆⁻)Thermal Stability, Conductivity, SolubilityThe anion choice dictates key physical and electrochemical properties of the IL. longdom.org

Exploration of Novel Application Domains in Emerging Technologies

The unique and tunable properties of pyridinium ILs, including 1-heptylpyridinium chloride, position them as highly promising materials for a variety of emerging technologies. Their negligible vapor pressure, high thermal stability, and excellent solvent capabilities are driving research beyond their traditional use as simple solvents. nih.gov

Emerging application areas include:

Biomass Processing: Pyridinium-based ILs have shown significant potential as effective solvents for natural polymers like cellulose. cellulosechemtechnol.ro Their ability to dissolve biomass allows for more efficient conversion into biofuels and other valuable chemicals, positioning them as key players in the development of sustainable biorefineries. cellulosechemtechnol.ro

Electrochemistry: Due to their high ionic conductivity and wide electrochemical stability windows, pyridinium ILs are being actively explored as electrolytes in advanced energy storage devices such as batteries and supercapacitors. longdom.org Their stability at high temperatures makes them particularly suitable for applications where conventional electrolytes might degrade. longdom.org

Catalysis: The distinct ionic environment provided by pyridinium ILs can enhance catalytic reaction rates and selectivity. longdom.org They can act as both the solvent and a co-catalyst, offering unique reaction pathways and improving the efficiency of chemical syntheses.

Pharmaceuticals and Agrochemicals: The ability to tune the biological activity of pyridinium ILs by modifying their structure has opened doors for their use as active ingredients. researchgate.net Research is underway to develop rationally-designed ILs as novel disinfectants, herbicides, and pharmaceuticals, offering a sustainable and biodegradable alternative to existing compounds. researchgate.net

Integration of Theoretical and Experimental Approaches for Deeper Understanding

A powerful trend in the study of ionic liquids like 1-heptylpyridinium chloride is the deep integration of computational modeling and experimental validation. researchgate.net This synergistic approach provides a much richer understanding of the molecular interactions that govern the behavior of these complex systems, accelerating the design and discovery of new materials. rsc.orgbohrium.com

Theoretical methods play a crucial predictive role:

Quantum Chemical (QC) Calculations: Methods like Density Functional Theory (DFT) are used to investigate ion-molecule interactions, predict electronic properties, and understand spectroscopic data. researchgate.netnih.gov These calculations can estimate interaction energies between the IL and other molecules, providing insights into solvent behavior at a fundamental level. nih.gov

Quantitative Structure-Property Relationship (QSPR): These models use computational chemistry to establish mathematical relationships between the molecular structure of ILs and their physical properties, enabling the prediction of behavior for yet-unsynthesized compounds. acs.org

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the bulk behavior of ILs and their mixtures with other solvents like water, providing insights into structural organization and dynamic processes over time. bohrium.com

Experimental techniques are essential for validation and characterization:

Spectroscopy: Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) are used to confirm the structure and purity of synthesized ILs. cellulosechemtechnol.ronih.gov FTIR can probe the interactions between the IL and dissolved substances, while multi-nuclear NMR (e.g., ¹H, ¹³C) provides definitive structural confirmation. rsc.orgnih.gov

Thermal Analysis: Methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine key thermal properties, including melting points, glass transitions, and decomposition temperatures, which are critical for assessing the IL's operational range. longdom.org

By combining these approaches, researchers can create a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate the theoretical models. researchgate.netnih.gov This integrated strategy is crucial for elucidating complex structure-activity relationships and rationally designing the next generation of pyridinium ILs. researchgate.net

Development of Scalable and Sustainable Manufacturing Processes

As the applications for pyridinium ILs expand, the development of manufacturing processes that are both scalable for industrial production and environmentally sustainable becomes paramount. Research in this area focuses on improving the efficiency and green credentials of synthesis routes for compounds like 1-heptylpyridinium chloride.

The typical synthesis of N-alkylpyridinium salts involves a quaternization reaction, where pyridine or a pyridine derivative is reacted with an alkylating agent (e.g., 1-chloroheptane). longdom.org A subsequent anion exchange (metathesis) step can be used to introduce different anions if required. nih.govnih.gov

Key areas of development for sustainable manufacturing include:

Green Chemistry Principles: Researchers are incorporating eco-friendly technologies to reduce environmental impact. The use of ultrasound irradiation, for example, has been shown to dramatically reduce reaction times and increase product yields compared to conventional heating methods. nih.gov

Biodegradability by Design: A significant focus is on designing ILs that are "readily biodegradable." By incorporating functional groups like esters into the alkyl side chains, scientists have successfully created pyridinium ILs that break down under aerobic conditions, addressing concerns about their environmental persistence. rsc.org In contrast, simple alkyl-chained pyridinium ILs show much lower levels of biodegradability. rsc.org

Process Optimization: Efforts are being made to optimize reaction conditions to improve efficiency and reduce waste. This includes the choice of solvents, reaction temperatures, and purification methods to create a more concise and practical synthesis pathway. nih.gov The goal is to move from laboratory-scale batches to continuous, cost-effective industrial production.

By focusing on these green and scalable synthesis strategies, the chemical industry can harness the potential of pyridinium ionic liquids while minimizing their environmental footprint.

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